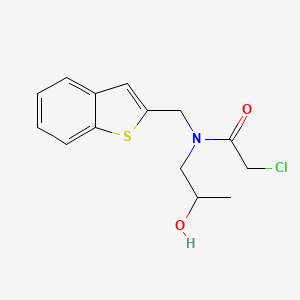
N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide, also known as BTCPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The exact mechanism of action of N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, this compound has been shown to activate the Nrf2/ARE pathway, which plays a role in the regulation of cellular antioxidant defenses. In cancer treatment, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In infectious diseases, this compound has been shown to disrupt the cell wall of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In neuroscience, this compound has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases. In cancer treatment, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and fungi, leading to their death.
実験室実験の利点と制限
N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, its high cost and limited availability may be a limitation for some researchers. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for further research on N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide. In neuroscience, further studies are needed to determine the optimal dosage and treatment duration for this compound in the treatment of neurodegenerative diseases. In cancer treatment, further studies are needed to determine the efficacy and safety of this compound in combination with other chemotherapeutic agents. In infectious diseases, further studies are needed to determine the spectrum of antimicrobial activity of this compound against different types of bacteria and fungi. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
合成法
N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-N-(2-hydroxypropyl)acetamide with 1-benzothiophen-2-carboxaldehyde in the presence of a catalyst such as sodium hydride. The resulting product is then purified through crystallization or chromatography to obtain the final compound.
科学的研究の応用
N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer treatment, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer treatment, this compound has been studied for its ability to inhibit the growth of cancer cells and may be a potential chemotherapeutic agent. In infectious diseases, this compound has been shown to have antimicrobial properties and may be a potential treatment for bacterial and fungal infections.
特性
IUPAC Name |
N-(1-benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2S/c1-10(17)8-16(14(18)7-15)9-12-6-11-4-2-3-5-13(11)19-12/h2-6,10,17H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHODWWJZUIKJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC2=CC=CC=C2S1)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



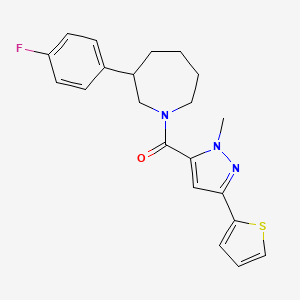
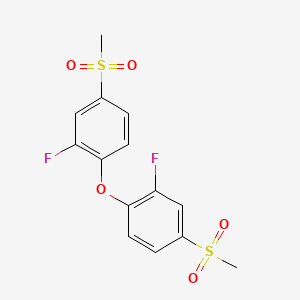
![2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2469411.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2469412.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2469414.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2469415.png)
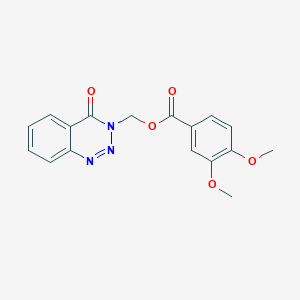
![5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B2469417.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2469421.png)
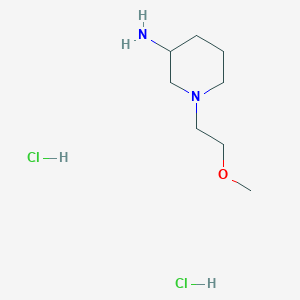
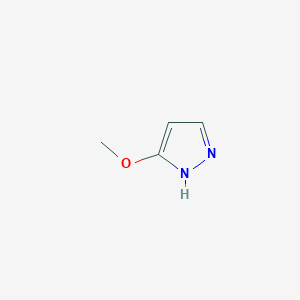
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469424.png)